Molecular Structure and Properties of Diclazuril 6-Carboxylic Acid
Molecular Structure and Properties of Diclazuril 6-Carboxylic Acid
The following technical guide details the molecular structure, physicochemical properties, and analytical characterization of Diclazuril 6-Carboxylic Acid (also known as Impurity A in regulatory pharmacopoeias).
Executive Summary
Diclazuril 6-carboxylic acid (CAS: 862243-46-7) is the primary structural impurity and degradation product of diclazuril , a benzeneacetonitrile antiprotozoal agent widely used in veterinary medicine for the control of coccidiosis. Designated as Impurity A by the European Food Safety Authority (EFSA) and various pharmacopoeias, this molecule represents a Critical Quality Attribute (CQA) in the manufacturing and stability testing of diclazuril active pharmaceutical ingredients (API).
Unlike the parent compound, which possesses a proton at the 6-position of the triazine ring, the 6-carboxylic acid derivative bears a carboxyl group (-COOH). This structural modification significantly alters its polarity, pKa, and chromatographic behavior, necessitating specific analytical protocols for its detection and quantification.
Molecular Architecture & Physicochemical Profile
Structural Identification
The core scaffold of diclazuril consists of a 2,6-dichloro-4-substituted phenyl ring linked to a benzeneacetonitrile moiety.[1][2][3] The defining difference in the 6-carboxylic acid derivative lies within the 1,2,4-triazine-3,5-dione heterocycle.
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IUPAC Name: 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid.[4][5]
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Molecular Formula: C₁₈H₉Cl₃N₄O₄[6]
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Molecular Weight: 451.65 g/mol (Parent Diclazuril: 407.64 g/mol )
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Key Functional Groups:
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Carboxylic Acid (C6-COOH): Introduces pH-dependent solubility and ionization.
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Nitrile (-CN): Remains intact (unlike hydrolysis impurities where CN
CONH₂). -
Triazine-3,5-dione: The central heterocyclic core.
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Comparative Physicochemical Properties
The introduction of the carboxylic acid moiety shifts the physicochemical landscape of the molecule, primarily affecting acidity and lipophilicity.
| Property | Diclazuril (Parent) | Diclazuril 6-Carboxylic Acid (Impurity A) | Impact on Analysis |
| CAS Number | 101831-37-2 | 862243-46-7 | Unique identifier for reference standards. |
| Molecular Weight | 407.64 | 451.65 | Mass shift (+44 Da) detectable by LC-MS. |
| Acid Dissociation (pKa) | ~5.9 (Imide NH) | ~3.5 (COOH) & ~5.9 (Imide NH) | Impurity is more acidic; elutes earlier in Reverse Phase HPLC at neutral pH. |
| LogP (Lipophilicity) | ~5.0 (Highly Lipophilic) | ~3.5 - 4.0 (Reduced Lipophilicity) | Reduced retention time on C18 columns compared to parent. |
| Solubility | Insoluble in water; Soluble in DMF/DMSO | Slightly soluble in water at pH > 4; Soluble in alkaline buffers | Extraction efficiency varies with pH. |
Structural Visualization (Graphviz)
The following diagram illustrates the structural relationship and the specific site of modification (C6-Carboxylation).
Figure 1: Structural divergence between Diclazuril and its 6-Carboxylic Acid derivative.
Formation and Origins
Understanding the origin of Diclazuril 6-carboxylic acid is crucial for process control. It typically arises through two pathways:[7]
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Synthetic Byproduct: During the cyclization of the triazine ring, if the precursor reagents (e.g., glyoxylic acid derivatives) contain impurities or if oxidative conditions are present, the C6 position may be oxidized to a carboxylic acid rather than remaining as a proton or methyl group.
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Oxidative Degradation: While diclazuril is chemically stable, exposure to strong oxidizing agents or radical initiators can lead to the oxidation of the C6-carbon on the triazine ring.
Note: This impurity is distinct from the hydrolysis degradation products (where the nitrile group converts to an amide or acid). In Diclazuril 6-carboxylic acid, the nitrile group on the benzeneacetonitrile tail remains intact.
Analytical Characterization & Protocols
Detection Principles
Due to the presence of the carboxylic acid, Impurity A exhibits distinct chromatographic behavior.
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Reverse Phase HPLC (RP-HPLC): Under acidic conditions (pH < 3), the carboxyl group is protonated, increasing retention. However, at neutral pH, it ionizes (COO⁻), becoming significantly more polar and eluting much earlier than the parent diclazuril.
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Mass Spectrometry: The +44 Da mass shift is diagnostic.
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Parent [M-H]⁻: m/z 405/407 (Chlorine isotope pattern).
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Impurity A [M-H]⁻: m/z 449/451.
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Validated HPLC Protocol for Impurity Profiling
This protocol is designed to separate Diclazuril from Impurity A and other related substances.
Reagents:
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Acetonitrile (HPLC Grade)[3]
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Ammonium Acetate or Phosphoric Acid
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Water (Milli-Q)
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax Eclipse XDB), 250 x 4.6 mm, 5 µm | Provides sufficient hydrophobic interaction for separation of chlorinated species. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses ionization of the carboxylic acid impurity to improve peak shape. |
| Mobile Phase B | Acetonitrile | Strong solvent for eluting the highly lipophilic parent drug. |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% | Gradient required to elute polar impurities early and lipophilic parent late. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[8] |
| Detection | UV @ 275 nm | Max absorbance for the triazine-phenyl chromophore. |
| Injection Vol | 20 µL |
Workflow Diagram:
Figure 2: HPLC-UV analytical workflow for separating Diclazuril from Impurity A.
Biological & Regulatory Implications[9]
Toxicity and Limits
Regulatory bodies (EMA, EFSA) classify Diclazuril 6-carboxylic acid as a "related substance."
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Specification Limits: Typically, individual unspecified impurities are limited to
, and total impurities tongcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> .[9] -
Toxicity: As a structural analogue, it shares the low acute toxicity profile of the parent but lacks the specific anticoccidial efficacy due to the modification of the triazine ring, which is critical for binding to the parasite target (likely involved in apicoplast function).
Residue Marker
While the parent diclazuril is the primary marker residue in tissues (muscle, liver, kidney), the presence of the 6-carboxylic acid must be monitored in stability studies of the feed additive to ensure the active ingredient has not degraded prior to administration.
References
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EFSA FEEDAP Panel. (2024).[10] Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening... EFSA Journal. Link
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European Medicines Agency (EMA). (1996). Diclazuril: Summary Report (MRL). Committee for Veterinary Medicinal Products. Link
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Abdel-Hamid, M. E., et al. (2014). Selective Determination of Diclazuril in the Presence of Its Degradation Products.[3][8][11] Journal of Chromatographic Science. Link
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ChemicalBook. (2023). Diclazuril 6-Carboxylic Acid Product Properties (CAS 862243-46-7).[5][6][12][13]Link
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- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Diclazuril 6-Carboxylic Acid | LGC Standards [lgcstandards.com]
- 7. Diclazuril [sitem.herts.ac.uk]
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- 10. Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation (Elanco GmbH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
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